2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thienyl compound and a hydrazine derivative can form the thieno[3,4-c]pyrazole ring.
Substitution Reactions: The introduction of the ethoxyphenyl and phenyl groups can be achieved through substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This step typically uses acetic anhydride or acetyl chloride as the acetylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: It is used in chemical biology research to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
- 2-(4-methylphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
- 2-(4-fluorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and therapeutic applications.
Biological Activity
2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thieno[3,4-c]pyrazole moiety with an ethoxyphenyl acetamide side chain, suggesting a multifaceted mechanism of action that may be beneficial in treating various diseases, particularly inflammatory and oncological conditions.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N3O2S, with a molecular weight of approximately 345.44 g/mol. The presence of the thieno and pyrazole rings along with the ethoxyphenyl group contributes to its diverse biological activity.
Structural Features
Component | Description |
---|---|
Thieno[3,4-c]pyrazole | A fused heterocyclic structure known for its pharmacological properties. |
Ethoxyphenyl group | Enhances lipophilicity and potential interaction with biological targets. |
Acetamide moiety | Provides a site for hydrogen bonding which is crucial for receptor interactions. |
Biological Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound has not been extensively studied; however, insights can be drawn from related compounds.
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. For instance:
- BRAF(V600E) Inhibition : Some pyrazole derivatives demonstrate potent inhibition against BRAF(V600E), a common mutation in melanoma and other cancers .
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented:
- Nitric Oxide (NO) Production : Compounds have shown efficacy in reducing LPS-induced NO production in macrophages, indicating their role as anti-inflammatory agents .
- Cytokine Modulation : Inhibiting pro-inflammatory cytokines like TNF-α suggests a mechanism for reducing inflammation.
Antimicrobial Activity
While specific data on this compound's antimicrobial activity is limited, related thieno[3,4-c]pyrazole derivatives have demonstrated effectiveness against various pathogens:
- In Vitro Studies : Some derivatives exhibited significant antifungal activity against strains such as Candida albicans and Staphylococcus aureus .
Case Studies
- Study on Pyrazole Derivatives : A series of pyrazole amides were synthesized and evaluated for their biological activities. The results indicated promising antitumor effects linked to structural modifications similar to those found in this compound .
- Inflammatory Response Modulation : Another study highlighted the ability of pyrazole-based compounds to inhibit inflammatory responses in cellular models, suggesting potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-26-17-10-8-15(9-11-17)12-20(25)22-21-18-13-27-14-19(18)23-24(21)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFGETSIYIIPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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